molecular formula C8H12Cl2N2O B13660997 2-Amino-1-(6-methylpyridin-3-yl)ethanone Dihydrochloride

2-Amino-1-(6-methylpyridin-3-yl)ethanone Dihydrochloride

Cat. No.: B13660997
M. Wt: 223.10 g/mol
InChI Key: HIHFNCWDUPJSFG-UHFFFAOYSA-N
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Description

2-Amino-1-(6-methylpyridin-3-yl)ethanone Dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O. It is a white to yellow solid that is used in various scientific research applications. This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an amino group attached to an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(6-methylpyridin-3-yl)ethanone Dihydrochloride typically involves the reaction of 6-methylpyridin-3-yl ethanone with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(6-methylpyridin-3-yl)ethanone Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-Amino-1-(6-methylpyridin-3-yl)ethanone Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(6-methylpyridin-3-yl)ethanone Dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone
  • 2-Amino-1-(6-(trifluoromethyl)-3-pyridinyl)ethanone
  • 1-(2-Amino-6-methylpyridin-3-yl)ethanone

Comparison

2-Amino-1-(6-methylpyridin-3-yl)ethanone Dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, which can be advantageous in certain contexts.

Properties

Molecular Formula

C8H12Cl2N2O

Molecular Weight

223.10 g/mol

IUPAC Name

2-amino-1-(6-methylpyridin-3-yl)ethanone;dihydrochloride

InChI

InChI=1S/C8H10N2O.2ClH/c1-6-2-3-7(5-10-6)8(11)4-9;;/h2-3,5H,4,9H2,1H3;2*1H

InChI Key

HIHFNCWDUPJSFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)CN.Cl.Cl

Origin of Product

United States

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